

solubility profile of L-beta-aspartyl-L-leucine in various solvents

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Compound of Interest

Compound Name: *L-beta-aspartyl-L-leucine*

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Solubility Profile of L-beta-aspartyl-L-leucine: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility profile of the dipeptide **L-beta-aspartyl-L-leucine**. Due to the limited availability of experimental data for this specific molecule, this document synthesizes predicted solubility values, qualitative solubility assessments based on its constituent amino acids, and detailed, generalized experimental protocols for solubility determination. This guide is intended to serve as a foundational resource for researchers initiating studies involving **L-beta-aspartyl-L-leucine**, providing both theoretical predictions and practical methodologies for empirical validation.

Introduction

L-beta-aspartyl-L-leucine is a dipeptide comprised of L-aspartic acid and L-leucine, where the peptide bond is formed with the beta-carboxyl group of aspartic acid.[1] Understanding the solubility of this compound is critical for a wide range of applications, including its handling in experimental assays, formulation development in pharmaceuticals, and its study in biological contexts. As noted in the Human Metabolome Database, very few articles have been published on **L-beta-aspartyl-L-leucine**, making predictive models and generalized experimental approaches essential for its study.

Physicochemical Properties

A summary of the key physicochemical properties of **L-beta-aspartyl-L-leucine** is presented below. These properties are crucial in predicting its solubility behavior.

Property	Value	Source
Molecular Formula	C10H18N2O5	PubChem[2]
Molecular Weight	246.26 g/mol	PubChem[2]
XLogP3-AA (Predicted)	-2.8	PubChem[2]
pKa (Strongest Acidic, Predicted)	2.09	HMDB
Physical Description	Solid	HMDB

Quantitative Solubility Data

Currently, there is a lack of experimentally determined quantitative solubility data for **L-beta-aspartyl-L-leucine** in various solvents. However, a predicted aqueous solubility value is available.

Solvent	Predicted Solubility	Temperature	Method	Source
Water	5.98 g/L	Not Specified	ALOGPS	HMDB

Note: This value is computationally predicted and requires experimental verification. For comparison, the predicted water solubility of the alpha-isomer, L-aspartyl-L-leucine, is 5.83 g/L.

Qualitative Solubility Profile

Based on the structure of **L-beta-aspartyl-L-leucine**, a qualitative solubility profile can be predicted. The molecule contains both a hydrophilic aspartyl residue and a hydrophobic leucyl residue.

To systematically predict its solubility, the overall charge of the peptide at neutral pH is considered.^{[3][4]}

- Acidic Residues: Aspartic acid contributes a negative charge (-1).
- Basic Residues: There are no basic residues.
- N-terminus: Contributes a positive charge (+1).
- C-terminus: Contributes a negative charge (-1).

The overall charge is $(-1) + (+1) + (-1) = -1$. This makes **L-beta-aspartyl-L-leucine** an acidic peptide.

- Aqueous Solutions: As an acidic peptide, it is predicted to be more soluble in neutral to basic aqueous solutions ($\text{pH} > \text{pI}$).^{[5][6]} Its solubility is likely to decrease in acidic conditions as it approaches its isoelectric point.
- Organic Solvents: Due to the presence of the hydrophobic leucine side chain, some solubility in polar organic solvents can be expected. For peptides with a net charge, initial attempts at dissolution should be in water.^[4] If solubility is limited, organic solvents such as DMSO, DMF, or methanol could be tested, though complete dissolution in purely nonpolar solvents is unlikely.^{[7][8]} For highly hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO followed by dilution with an aqueous buffer is a common strategy.^{[5][9]}

Experimental Protocols

The following is a detailed, generalized protocol for determining the solubility of **L-beta-aspartyl-L-leucine**. This method is based on the standard shake-flask technique.

Materials and Equipment

- **L-beta-aspartyl-L-leucine** (solid)
- Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)
- Analytical balance

- Vortex mixer
- Thermostatic shaker/incubator
- Centrifuge
- HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Syringe filters (e.g., 0.22 μm)
- Volumetric flasks and pipettes

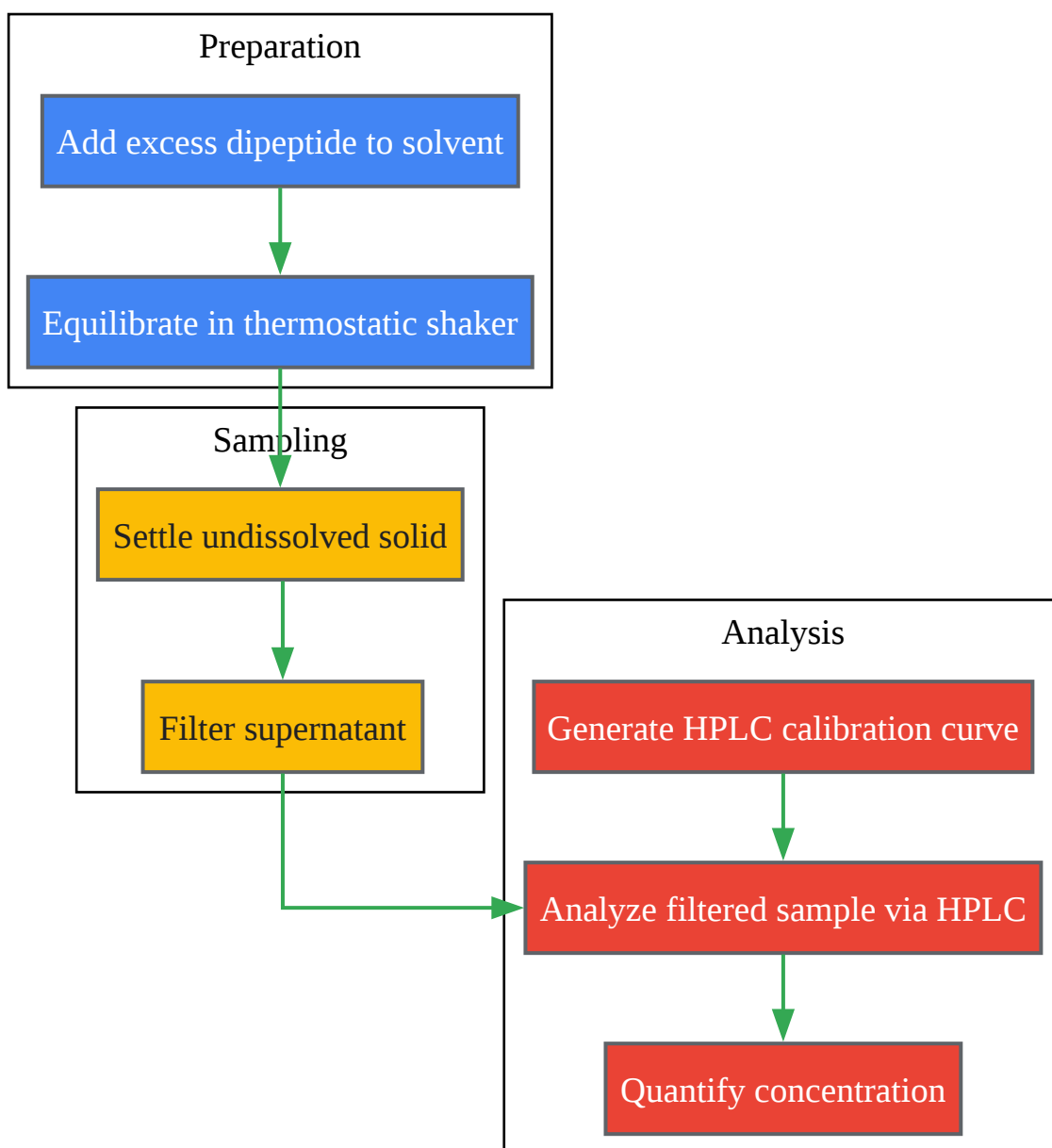
Procedure

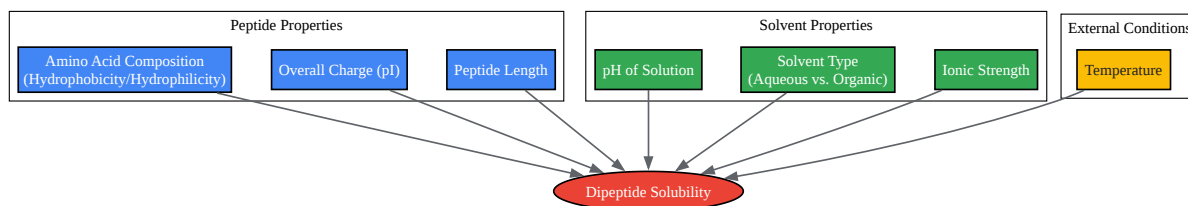
- Preparation of Saturated Solutions:
 - Add an excess amount of **L-beta-aspartyl-L-leucine** to a known volume of the test solvent in a sealed vial. The excess solid is necessary to ensure that saturation is reached.
 - Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be agitated continuously.
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
 - Carefully withdraw a sample of the supernatant using a pipette.
 - Filter the sample through a syringe filter to remove any undissolved solid.
- Quantification:
 - Prepare a series of standard solutions of **L-beta-aspartyl-L-leucine** of known concentrations in the test solvent.
 - Analyze the standard solutions using HPLC/UPLC to generate a calibration curve.

- Dilute the filtered sample from the saturated solution to a concentration that falls within the range of the calibration curve.
- Analyze the diluted sample using the same HPLC/UPLC method.
- Determine the concentration of **L-beta-aspartyl-L-leucine** in the saturated solution by using the calibration curve and accounting for the dilution factor.

Visualizations

Experimental Workflow





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